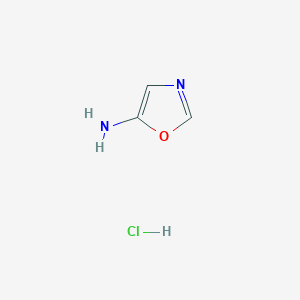
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine
説明
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine, commonly known as CPTP, is a chemical compound that has been studied for its potential therapeutic applications in several areas of medicine. CPTP is a tetrahydropyridine derivative that has been shown to have significant effects on the central nervous system.
科学的研究の応用
Crystal Structure Analysis
- Crystal Structure Insights : The study of 1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate revealed insights into the crystal structure of similar compounds. The tetrahydropyridine ring's half-chair conformation and the orientation of chlorophenyl groups provide a basis for understanding molecular interactions in these compounds (Vimalraj & Pandiarajan, 2010).
Chemical Transformations and Derivatives
- Transformation and Antibacterial Activity : A study on the transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate revealed the formation of various tetrahydropyridine derivatives with potential antibacterial activities (Anusevičius et al., 2014).
Molecular Inhibition Research
- Monoamine Oxidase Inhibition : Research on 3-aryl-Delta3-pyrrolines, structurally analogous to 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine, has shown potential as irreversible inhibitors of monoamine oxidase B, a significant finding in understanding neurological disorders (Williams & Lawson, 1998).
Synthesis and Pharmaceutical Potential
- Synthetic Pathways and Medical Potential : The synthesis of N‐[pyridyl(phenyl)carbonylamino]hydroxyalkyl‐(benzyl)‐1,2,3,6‐tetrahydropyridines revealed their potential as anti-inflammatory agents. This demonstrates the pharmaceutical relevance of such compounds (Rao et al., 1995).
Spectroscopic and Structural Studies
- Spectroscopic Analysis for Antibacterial Applications : A study focused on 4,6-Bis (4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with transition metals, offering insights into its spectroscopic properties and potential antibacterial applications (Sadeek et al., 2015).
Quantum Chemical Analysis
- Quantum Chemical and Molecular Docking Studies : The molecular structure and quantum chemical analysis of similar pyridine derivatives offer insights into the stability and interactions at the molecular level, with implications for antimicrobial activity (Sivakumar et al., 2021).
作用機序
Target of Action
Related compounds have been shown to interact with various enzymes and receptors
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels
特性
IUPAC Name |
4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMKLSMBRGGWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442054 | |
| Record name | 4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95884-51-8 | |
| Record name | 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95884-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-](/img/structure/B3059148.png)
![4-{[(2-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3059149.png)
![[1,1'-Binaphthalen]-4-ol](/img/structure/B3059151.png)









